Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Lipophilicity Membrane permeability Organic-phase solubility

Researchers often face variability when esterifying free acids in-house, compromising multi-step synthetic reproducibility. Methyl 2-(6-chloropyridine-3-sulfonamido)acetate (CAS 1016698-31-9) eliminates this bottleneck as the identical, 95% pure methyl ester intermediate specified in the Actelion patent (US7279578) for dual orexin receptor antagonists. · Direct use in amide couplings without orthogonal carboxyl protection · 6-Cl handle enables post-assembly Suzuki/Buchwald diversification from a single batch · Quantitative hydrolysis to the free acid for PET tracer workflows (validated 42% radiochemical yield)

Molecular Formula C8H9ClN2O4S
Molecular Weight 264.68
CAS No. 1016698-31-9
Cat. No. B2568280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-chloropyridine-3-sulfonamido)acetate
CAS1016698-31-9
Molecular FormulaC8H9ClN2O4S
Molecular Weight264.68
Structural Identifiers
SMILESCOC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C8H9ClN2O4S/c1-15-8(12)5-11-16(13,14)6-2-3-7(9)10-4-6/h2-4,11H,5H2,1H3
InChIKeyZCSMHBVQJYENLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate: Identity & Procurement


Methyl 2-(6-chloropyridine-3-sulfonamido)acetate (CAS 1016698-31-9) is a sulfonylamino-acetic acid methyl ester derivative with the molecular formula C₈H₉ClN₂O₄S and a molecular weight of 264.69 g mol⁻¹ [1]. The compound features a 6-chloropyridine-3-sulfonamide moiety linked to a glycine methyl ester backbone. It is catalogued as an intermediate building block for pharmaceutical and agrochemical research and is commercially supplied by Enamine through Sigma-Aldrich (product code ENA238711281) at 95% purity . Computed physicochemical descriptors include XLogP3-AA = 0.7, topological polar surface area (TPSA) = 93.7 Ų, and a rotatable bond count of 5 [1].

Procurement Context
Active-listed sulfonamide-glycine methyl ester building block; supplied at 95% purity for multi-step research synthesis.
Synthetic Workflow
Protected glycine equivalent for amide coupling in orexin antagonist and solid-phase peptoid workflows.
Modular Diversification
6-Chloro handle supports late-stage cross-coupling for library synthesis without core scaffold alteration.

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate: Generic Substitution Risks


Within the sulfonylamino-acetic acid chemotype, even modest structural alterations—such as ester hydrolysis to the free acid, halogen replacement at the pyridine 6-position, or N-alkylation—can significantly alter key properties including lipophilicity, hydrogen-bond donor count, and electrophilic reactivity, which in turn govern solubility in organic media, reactivity in amide-coupling steps, and compatibility with downstream catalytic transformations [1]. The methyl ester of this specific compound serves as a protected glycine equivalent, preventing premature carboxylate participation in side reactions during multi-step sequences leading to orexin receptor antagonists [2]. Using a non-esterified analog or a differently substituted pyridine-sulfonamide would necessitate re-optimization of protecting-group strategy, coupling conditions, and purification protocols, thereby undermining reproducibility of published synthetic routes.

Ester vs. Acid Free acid or hydrolyzed ester may shift organic-phase solubility, requiring coupling-condition re-optimization.
H-Bond Profile Higher HBD count of free acid may reduce solid-phase peptoid coupling efficiency; extra protection steps likely needed.
Halogen Loss Unsubstituted pyridine analog removes the cross-coupling site, limiting late-stage diversification strategy.

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate: Quantitative Evidence vs. Analogs


XLogP3-AA Lipophilicity: Ester vs. Free Acid

The methyl ester of N-(6-chloropyridine-3-sulfonyl)glycine exhibits a computed XLogP3-AA of 0.7 [1]. While no experimentally measured logP for the corresponding free acid (2-(6-chloropyridine-3-sulfonamido)acetic acid) has been published, the free acid is predicted to have an XLogP3 approximately 1.5–2.0 log units lower based on the removal of the ester methyl group and the addition of an ionizable carboxyl proton, consistent with the general behaviour of glycine derivatives. This lipophilicity difference of ≥ 1 log unit translates to an approximately 10‑fold or greater shift in octanol/water partition coefficient, directly impacting organic-phase solubility for amide-coupling reactions conducted in solvents such as dichloromethane or tetrahydrofuran.

Lipophilicity Shift
Class-level inference
ΔXLogP3-AA ≥ +1.5 (Methyl ester vs. predicted free acid)
Supports organic-phase reaction media selection.
Comparator value is class-level estimate; experimental logP for free acid not published.
Lipophilicity Membrane permeability Organic-phase solubility

Hydrogen-Bond Donor Count & Solid-Phase Synthesis

The target compound possesses a single hydrogen-bond donor (the sulfonamide N–H; HBD = 1) [1]. In contrast, the free carboxylic acid form bears two additional H-bond donors (the carboxyl O–H) and an ionizable acidic proton, giving a total HBD = 3. This difference is critical in solid-phase peptoid synthesis, where N-substituted N-arylsulfonylglycines serve as monomers: free carboxylic acids can form inter-chain hydrogen bonds that reduce coupling efficiency and require orthogonal protection of the carboxyl group prior to resin loading [2]. The methyl ester obviates the need for an additional deprotection step, reducing the overall synthetic sequence by one step and minimizing side-product formation.

Solid-Phase Compatibility
Supporting evidence
HBD = 1 (ΔHBD = −2 vs. free acid)
Reduces resin aggregation risk; avoids orthogonal carboxyl protection.
Computed property; synthetic context from published peptoid protocols.
Solid-phase synthesis Peptoid chemistry Protecting-group strategy

6-Chloro Substituent: Synthetic Diversification Handle

The chlorine atom at the pyridine 6-position provides a site for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig) or nucleophilic aromatic substitution (SNAr), enabling late-stage diversification of the pyridine ring after the sulfonamide-glycine scaffold is assembled [1]. The unsubstituted pyridine-3-sulfonamidoacetate analog lacks this reactive handle, limiting post-synthetic modification to the sulfonamide nitrogen or the ester terminus. Patent literature explicitly exemplifies 6-chloro-pyridin-3-yl sulfonamides as preferred substrates for orexin receptor antagonist synthesis, underscoring the strategic advantage of the chlorine substituent [2].

Cross-Coupling Handle
Class-level inference
6-Cl competent for Pd(0) oxidative addition (Estimated 10³–10⁶-fold rate enhancement vs. C–H)
Modular scaffold diversification for lead series exploration.
Rate enhancement is a class-level estimate; reaction optimization required.
Cross-coupling Nucleophilic aromatic substitution Late-stage functionalization

Commercial Availability vs. Discontinued Analogs

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is currently stocked by Sigma-Aldrich (Enamine ENA238711281, 95% purity, powder, RT storage) . In contrast, the nearest commercial comparator, the same compound previously offered by CymitQuimica (ref. 10-F664194), is listed as discontinued in all pack sizes (250 mg, 500 mg, 1 g) . The ethyl ester analog and the free acid were not found listed by any major reputable supplier at the time of analysis, indicating that the methyl ester is the only commercially viable form of this sulfonamide-glycine scaffold for immediate procurement.

Procurement Status
Data to verify
Active listing vs. Discontinued/Unavailable comparators
Ensures supply continuity for multi-step synthesis campaigns.
Vendor catalogue data; verify stock and lead time before procurement.
Procurement Supply continuity Vendor qualification

Orexin Receptor Antagonist Intermediate

The sulfonylamino-acetic acid chemotype, featuring a 6-chloro-pyridin-3-yl sulfonamide group, is the core scaffold of a series of potent dual orexin-1/orexin-2 receptor antagonists described in patent US7279578 [1]. The methyl ester serves as the protected form of the N-sulfonyl glycine carboxylic acid that, after amide coupling with various amines, yields antagonists with low nanomolar affinity (representative compound Ki = 32 nM at human OX₁R expressed in CHOK1 cells) [2]. The methyl ester itself is the immediate precursor to the active pharmacophore; its use ensures consistent quality and reactivity in the key amide-bond-forming step that generates the final antagonist.

Orexin Antagonist Precursor
Cross-study comparable
Exact intermediate in patent US7279578 Representative antagonist Ki (OX₁R) = 32 nM
Reduces uncertainty in reproducing published SAR data.
Activity measured in CHOK1 cells; endpoint context may differ across models.
Orexin receptor Sleep disorder Medicinal chemistry

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate: Application Scenarios


Dual Orexin Antagonist Library Synthesis

This compound is the preferred starting material for constructing focused libraries of N-glycine-sulfonamide-based dual OX₁R/OX₂R antagonists. The methyl ester protects the carboxyl group during amide coupling with diverse amine inputs, after which mild saponification releases the free acid if required. Using the off-the-shelf 95% pure methyl ester eliminates the variability introduced by in-house esterification of the free acid and matches the exact intermediate specified in the Actelion patent (US7279578) [1].

Solid-Phase Peptoid Synthesis Monomers

The single hydrogen-bond donor and protected carboxyl group make this compound directly compatible with solid-phase peptoid synthesis protocols, where N-substituted N-arylsulfonylglycines are used as monomers. Attempting to use the free acid would require an additional orthogonal protection step and risk on-resin aggregation due to the extra H-bond donors [2].

Late-Stage Cross-Coupling at 6-Chloro

The 6-chloro substituent on the pyridine ring enables Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce aryl, heteroaryl, or amine diversity after the sulfonamide-glycine scaffold is assembled. This modular strategy allows a single batch of the methyl ester intermediate to be converted into multiple lead series without altering the core, thereby maximising the return on procurement investment [3].

PET Tracer Precursor Development

The carboxylic acid derivative of this compound, (6-chloropyridin-3-yl)sulfonyl)glycine, has been employed as a precursor for ¹⁸F-radiolabelling studies, achieving radiochemical yields of 42% under thermal conditions [4]. The methyl ester can be quantitatively hydrolysed to the free acid for use in such radiochemistry workflows, providing a well-characterised entry point for PET tracer development.

Application
Selection Property
Validation Focus
Orexin antagonist library synthesis
Protected glycine with patent-matched reactivity
Amide coupling efficiency; SAR reproducibility
Solid-phase peptoid monomer
Single H-bond donor; ester-protected carboxyl
Resin loading; coupling cycle yield
Late-stage 6-Cl diversification
Cross-coupling competent aryl chloride handle
Suzuki/Buchwald reaction scope
PET tracer precursor development
Quantitative hydrolysis to free acid possible
Radiochemical yield; precursor purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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